molecular formula C17H13BrClN7O B10914300 N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10914300
M. Wt: 446.7 g/mol
InChI Key: HWVLPQXXIHULQR-UHFFFAOYSA-N
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Description

N~7~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining pyrazole, triazole, and pyrimidine rings, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 4-chlorobenzyl chloride.

    Diazotization and Reduction: 4-bromoaniline undergoes diazotization followed by reduction to yield 4-bromophenylhydrazine.

    Condensation and Cyclization: The hydrazine derivative is condensed with ethyl pyruvate and cyclized to form ethyl 5-bromo-1H-indole-2-carboxylate.

    Benzylation and Hydrolysis: The ester is benzylated with 4-chlorobenzyl chloride and subsequently hydrolyzed to produce the carboxylic acid.

    Coupling Reaction: The carboxylic acid is coupled with appropriate amines using reagents like EDC·HCl, HOBt, and DIPEA in DMF to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~7~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) in DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

N~7~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

Mechanism of Action

The mechanism of action of N7-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique combination of pyrazole, triazole, and pyrimidine rings, which confer a distinct set of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H13BrClN7O

Molecular Weight

446.7 g/mol

IUPAC Name

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H13BrClN7O/c1-10-6-14(26-17(22-10)20-9-21-26)16(27)23-15-13(18)8-25(24-15)7-11-2-4-12(19)5-3-11/h2-6,8-9H,7H2,1H3,(H,23,24,27)

InChI Key

HWVLPQXXIHULQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NN(C=C3Br)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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